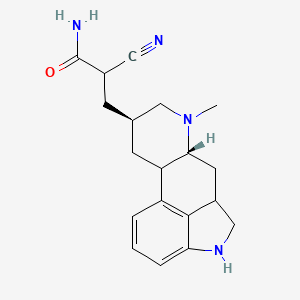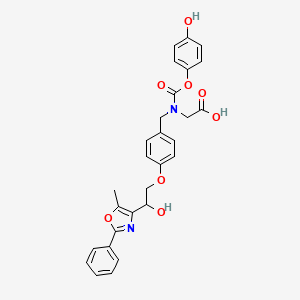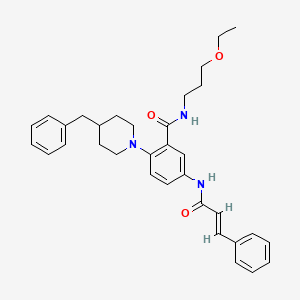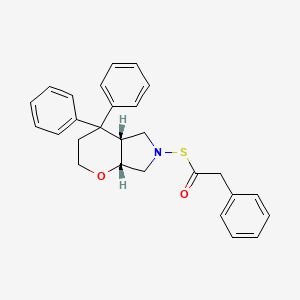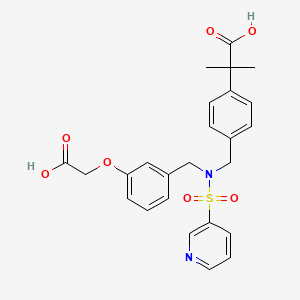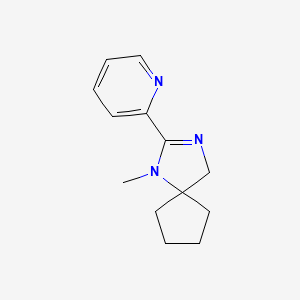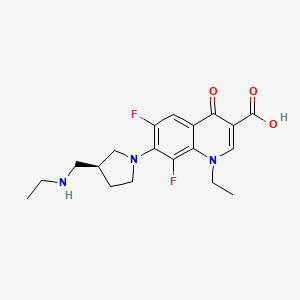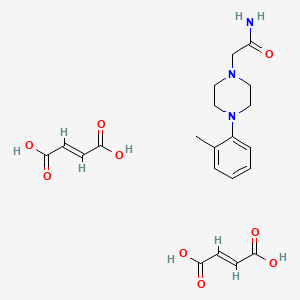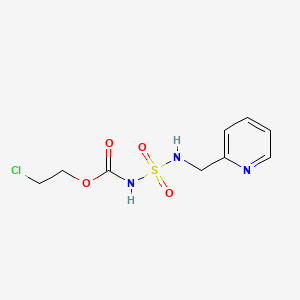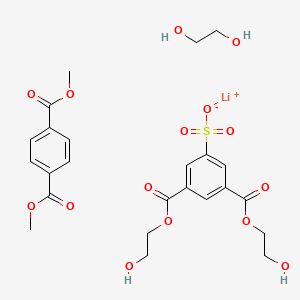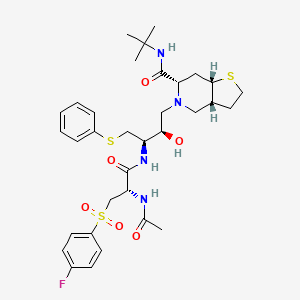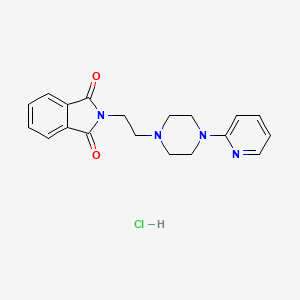
1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(2-pyridyl)-1-piperazinyl)ethyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(2-pyridyl)-1-piperazinyl)ethyl)-, hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of an isoindole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(2-pyridyl)-1-piperazinyl)ethyl)-, hydrochloride typically involves multiple steps, including the formation of the isoindole core and the subsequent attachment of the piperazine and pyridyl groups. One common synthetic route involves the cyclization of an appropriate precursor to form the isoindole core, followed by the introduction of the piperazine and pyridyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or copper, can also enhance the reaction rates and yields. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(2-pyridyl)-1-piperazinyl)ethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles, such as amines or thiols, in polar aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(2-pyridyl)-1-piperazinyl)ethyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用机制
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(2-pyridyl)-1-piperazinyl)ethyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to various biological effects. For example, the compound may inhibit the activity of an enzyme by binding to its active site, thereby preventing the substrate from accessing the site.
相似化合物的比较
1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(2-pyridyl)-1-piperazinyl)ethyl)-, hydrochloride can be compared with other similar compounds, such as:
1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole core but may have different substituents, leading to variations in their chemical and biological properties.
Piperazine derivatives: Compounds containing the piperazine ring with different substituents can exhibit different pharmacological activities.
Pyridyl-substituted compounds: These compounds have the pyridyl group attached to different scaffolds, resulting in diverse applications.
The uniqueness of this compound lies in its combination of the isoindole, piperazine, and pyridyl moieties, which confer distinct chemical and biological properties.
属性
CAS 编号 |
117992-70-8 |
|---|---|
分子式 |
C19H21ClN4O2 |
分子量 |
372.8 g/mol |
IUPAC 名称 |
2-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C19H20N4O2.ClH/c24-18-15-5-1-2-6-16(15)19(25)23(18)14-11-21-9-12-22(13-10-21)17-7-3-4-8-20-17;/h1-8H,9-14H2;1H |
InChI 键 |
LKSNETCGKVYKAQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=N4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



